molecular formula C5H9BO2 B8192722 1-bicyclo[1.1.1]pentanylboronic acid

1-bicyclo[1.1.1]pentanylboronic acid

Cat. No.: B8192722
M. Wt: 111.94 g/mol
InChI Key: DCWANKSTQIHIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[1.1.1]pentan-1-ylboronic acid typically involves the construction of the bicyclo[1.1.1]pentane framework, followed by the introduction of the boronic acid functional group. Two primary methods for constructing the bicyclo[1.1.1]pentane framework are:

Industrial Production Methods: Industrial production of bicyclo[1.1.1]pentan-1-ylboronic acid is still in its nascent stages due to the challenges associated with large-scale synthesis. recent advancements in synthetic methodologies have made it possible to produce this compound on a larger scale .

Comparison with Similar Compounds

1-bicyclo[1.1.1]pentanylboronic acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its combination of a highly strained bicyclic framework and a boronic acid functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-bicyclo[1.1.1]pentanylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BO2/c7-6(8)5-1-4(2-5)3-5/h4,7-8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWANKSTQIHIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C12CC(C1)C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.